

perphenazine therapeutic drug monitoring serum concentration

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Compound Focus: Perphenazine

CAS No.: 58-39-9

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Therapeutic Reference Ranges & Concentration Data

Established therapeutic ranges and real-world concentration data are fundamental for interpreting TDM results. The table below summarizes the core reference ranges for **perphenazine**.

Reference or Context	Therapeutic Reference Range	Notes & Additional Context
AGNP Consensus Guidelines [1]	0.6–2.4 ng/mL	Cited as a "strong recommendation" for TDM.

| Labcorp Clinical Guide [2] | **5.0–30.0 ng/mL** (Standard) **0.5–2.5 ng/mL** (Low-dose therapy) | Primary reference range used in clinical laboratory practice. | | Creative Diagnostics TDM Review [3] | 0.6–2.4 ng/mL | Confirms consistency of the lower range across sources. |

Data from a large-scale TDM study (n=1,065 samples) provides insights into real-world serum concentrations achieved at common oral doses [4]. The following table shows the 10th percentile, median, and 90th percentile concentrations, demonstrating significant interindividual variability.

Daily Oral Dose (mg)	10th Percentile (nmol/L)	Median (nmol/L)	90th Percentile (nmol/L)	Approx. Median (ng/mL)*
16 mg	1.6	4.0	12.0	~1.6 ng/mL
24 mg	2.4	6.0	18.0	~2.4 ng/mL
32 mg	3.2	8.0	24.0	~3.2 ng/mL

Note: Conversion factor from nmol/L to ng/mL is approximately 0.4 (Molecular weight: 403.97 g/mol) [4].

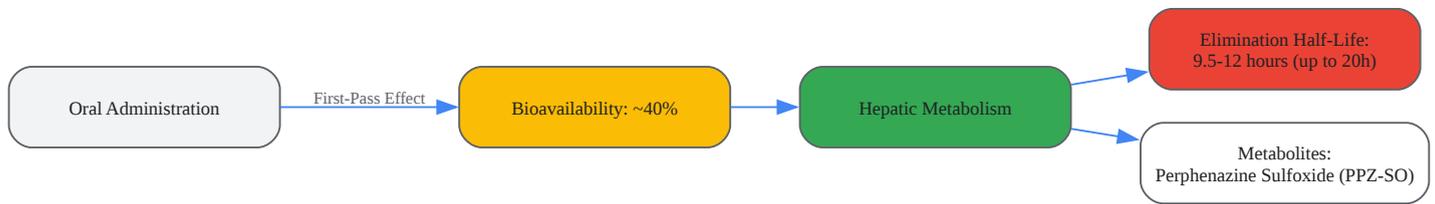
Analytical Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the modern gold-standard method for quantifying **perphenazine** serum levels due to its high sensitivity and specificity [2].

- **Key Methodology:** Liquid chromatography/tandem mass spectrometry (LC/MS-MS) is used for quantitative analysis [2]. The stated lower limit of quantitation (LLOQ) for **perphenazine** in one validated method is **0.5 nmol/L** (approximately **0.2 ng/mL**) [4].
- **Specimen Requirements:** Testing requires **serum or plasma** [2].
 - **Volume:** 3 mL (0.5 mL minimum) [2].
 - **Container:** Red-top (no additive) or green-top (heparin) tubes. Gel-barrier tubes are not recommended [2].
 - **Handling:** Serum or plasma should be separated from cells within **two hours** of collection. For storage under three days, keep at room temperature; for longer periods, refrigerate or freeze [2].

Pharmacokinetic Fundamentals

Understanding the pharmacokinetic profile of **perphenazine** is crucial for designing TDM protocols and interpreting data. Key parameters are summarized in the diagram below.



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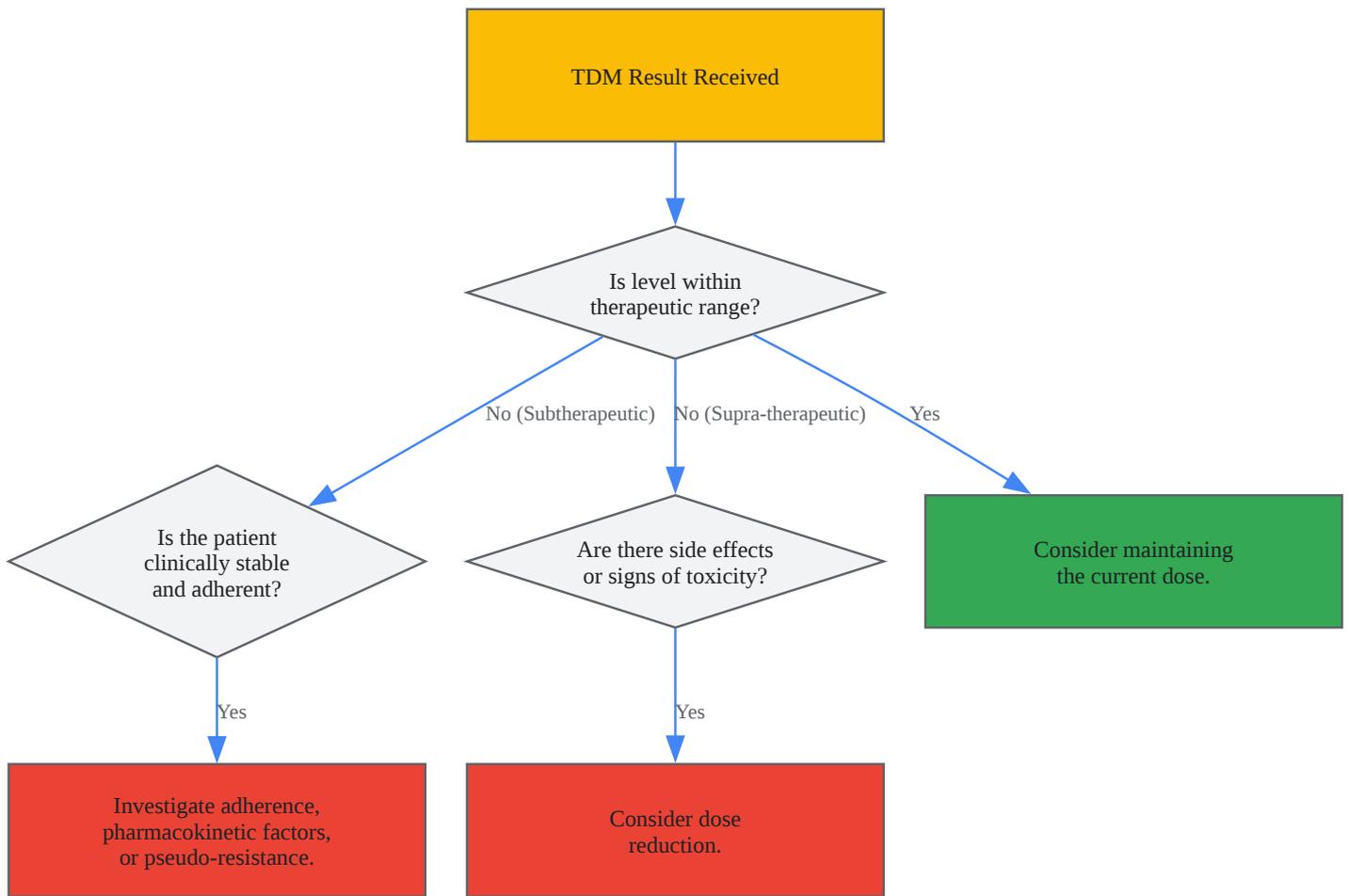
Perphenazine Pharmacokinetic Profile [5] [6] [7]

- **First-Pass Metabolism:** The low systemic bioavailability (approximately 40%) is attributed to a significant first-pass effect [5] [7]. During continuous oral dosing, a high ratio of the sulfoxide metabolite (PPZ-SO) to the parent drug is observed, confirming extensive pre-systemic metabolism [5].
- **Key Clinical Implications:** The half-life supports once-daily or twice-daily dosing at steady state. The variable and saturable first-pass metabolism contributes to the non-linear relationship between dose and plasma concentration, strongly justifying the use of TDM [5].

Clinical Protocol & Data Interpretation

Effective TDM requires proper sample collection and informed interpretation of results within the clinical context.

- **Timing of Sample Collection:** Trough blood samples should be taken immediately before the next dose **under steady-state conditions**, which is typically reached after 3-5 half-lives of consistent dosing [8].
- **Interpreting Serum Concentrations:** The diagram below outlines a logical workflow for interpreting a TDM result.



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*Interpreting **Perphenazine** TDM Results [8]*

- **Addressing Pseudo-Resistance:** A significant clinical challenge is distinguishing true treatment-resistant schizophrenia (TRS) from "pseudo-resistance" caused by subtherapeutic drug levels. One study found that about 10% of patients starting clozapine (the standard treatment for TRS) had a recent history of undetectable or subtherapeutic levels of their previous oral antipsychotic, despite being prescribed adequate doses [8]. This underscores the critical role of TDM in verifying treatment adequacy before diagnosing TRS.

Key Research Considerations

For researchers, several factors are critical when designing TDM studies or developing analytical methods.

- **Influence of Demographics and Comedications:** Evidence shows that females tend to have higher concentration-to-dose (C/D) ratios than males, and older patients (≥ 65 years) have higher C/D ratios than younger adults [4]. Coadministration of drugs that inhibit or induce the CYP2D6 enzyme (e.g., certain antidepressants) can significantly alter **perphenazine** clearance [1] [7].
- **Correlation with Clinical Effects:** Early pharmacokinetic studies noted that extrapyramidal side effects were often, though not always, registered concomitant with high plasma levels of **perphenazine** [5]. This highlights the relationship between serum concentration and both efficacy and toxicity.

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